6-(Tert-pentyloxy)hexane-1-sulfonyl chloride chemical structure and properties
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride chemical structure and properties
Title: 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride: Technical Profile & Synthesis Guide
Abstract This technical guide provides a comprehensive analysis of 6-(tert-pentyloxy)hexane-1-sulfonyl chloride, a specialized bifunctional building block used in medicinal chemistry and proteomic profiling. Characterized by a lipophilic tert-pentyl (tert-amyl) ether "tail" and a reactive sulfonyl chloride "warhead," this molecule serves as a critical intermediate for installing hydrophobic linkers with tunable physicochemical properties. This document details its structural attributes, a self-validating synthesis protocol designed to preserve the acid-sensitive ether moiety, and its primary applications in drug discovery.
Chemical Identity & Structural Analysis
IUPAC Name: 6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride Synonyms: 6-(tert-amyloxy)hexane-1-sulfonyl chloride; 6-(1,1-dimethylpropoxy)hexanesulfonyl chloride.
Structural Breakdown: The molecule is composed of three distinct functional domains, each conferring specific properties:
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Tert-Pentyloxy Head Group: A bulky, lipophilic ether derived from tert-amyl alcohol. It provides steric shielding and significant hydrophobicity (LogP contribution ~2.0), often used to fill hydrophobic pockets in protein targets.
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Hexyl Linker (C6): A flexible aliphatic spacer that decouples the head group from the reactive center, preventing steric interference during conjugation.
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Sulfonyl Chloride Warhead: An electrophilic center highly reactive toward nucleophiles (amines, alcohols, thiols), enabling the formation of stable sulfonamides or sulfonates.
Physicochemical Properties (Calculated):
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₁H₂₃ClO₃S | Core composition |
| Molecular Weight | 270.82 g/mol | Fragment-like chemical space |
| LogP (cLogP) | 4.2 – 4.5 | High lipophilicity; membrane permeable |
| H-Bond Donors | 0 | No protic hydrogens |
| H-Bond Acceptors | 3 | Sulfonyl oxygens + Ether oxygen |
| Rotatable Bonds | 8 | High flexibility |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid |
Synthesis & Manufacturing Strategy
Core Challenge: The tert-pentyloxy group is an acid-labile ether (similar to a tert-butyl ether). Standard sulfonyl chloride synthesis methods using vigorous oxidative chlorination (e.g., Cl₂/H₂O) generate high concentrations of HCl, which will cleave the ether linkage to form the alcohol and alkene.
Solution: The protocol below utilizes a "Soft Oxidative Chlorination" strategy using N-Chlorosuccinimide (NCS) or H₂O₂/ZrCl₄, which operates under milder conditions to preserve the ether.
Step-by-Step Synthesis Protocol
Stage 1: Etherification (The "Tail" Installation)
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Reaction: 1,6-Hexanediol + 2-Methyl-2-butene (Isoamylene)
6-(tert-pentyloxy)hexan-1-ol. -
Protocol: React 1,6-hexanediol (excess) with 2-methyl-2-butene in the presence of a catalytic amount of sulfuric acid or Amberlyst-15 resin.
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Causality: Using the alkene (isoamylene) is superior to Williamson ether synthesis for tertiary ethers due to the elimination risks of tertiary halides. Excess diol minimizes bis-etherification.
Stage 2: Halogenation
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Reaction: 6-(tert-pentyloxy)hexan-1-ol
1-Bromo-6-(tert-pentyloxy)hexane. -
Protocol: Appel reaction conditions (Triphenylphosphine + Carbon Tetrabromide) in DCM at 0°C.
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Self-Validation: Monitor disappearance of the broad O-H stretch (3400 cm⁻¹) in IR.
Stage 3: Thiolation (The "Anchor")
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Reaction: Bromide
Isothiouronium Salt 6-(tert-pentyloxy)hexane-1-thiol. -
Protocol: Reflux bromide with thiourea in ethanol, followed by hydrolysis with aqueous NaOH under inert atmosphere.
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Critical Note: Thiols oxidize easily to disulfides. Store under Argon.
Stage 4: Oxidative Chlorination (The "Warhead")
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Reaction: Thiol
Sulfonyl Chloride. -
Protocol:
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Dissolve thiol (1.0 equiv) in Acetonitrile/Water (5:1).
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Cool to 0°C.
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Add N-Chlorosuccinimide (NCS, 3.0 equiv) portion-wise.
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Crucial: Maintain pH ~2-3 (do not let it drop to <1) or use the H₂O₂/ZrCl₄ method [1] if the ether shows instability.
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Extract immediately with cold Hexanes.
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Mechanism: NCS acts as a "Cl⁺" reservoir, oxidizing the thiol to a sulfenyl chloride (RSCl), which is further oxidized to the sulfonyl chloride (RSO₂Cl) without generating gaseous Cl₂.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route emphasizing the conversion of the diol precursor to the sulfonyl chloride via a thiol intermediate.
Reactivity & Applications
The utility of 6-(tert-pentyloxy)hexane-1-sulfonyl chloride lies in its ability to introduce a "greasy" tail into polar molecules, modulating their pharmacokinetic profile.
Primary Reaction: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines to form sulfonamides.
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Conditions: Amine (1.1 eq), Base (TEA or Pyridine, 2.0 eq), DCM, 0°C → RT.
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Outcome: Formation of a stable sulfonamide bond (
). -
Why: Sulfonamides are stable to metabolic hydrolysis and provide a rigid geometry compared to amides.
Application Areas
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Fragment-Based Drug Discovery (FBDD): The tert-pentyl group acts as a probe for hydrophobic sub-pockets in enzymes (e.g., kinases, proteases).
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PROTAC Linkers: The hexyl chain provides the necessary distance between the E3 ligase ligand and the target protein ligand, while the ether group improves cell permeability.
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Lipid Probes: Used to tag hydrophilic peptides to increase membrane anchoring.
Reactivity Pathway Diagram
Caption: Divergent reactivity pathways of the sulfonyl chloride warhead. Sulfonamide formation is the primary desired pathway.
Handling & Safety Protocols
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and hydrolyzes to the sulfonic acid and HCl upon exposure to moisture.
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Hazards:
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Corrosive: Causes severe skin burns and eye damage.
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Lachrymator: May cause tear production; handle in a fume hood.
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Pressure: Evolution of HCl gas during hydrolysis can pressurize sealed vials.
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QC/Validation:
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¹H NMR: Look for the characteristic triplet of the
group around 3.6 ppm and the singlet/quartet of the tert-pentyl group. -
Mass Spec: Sulfonyl chlorides often do not fly well in ESI+; derivatize with an amine (e.g., benzylamine) for confirmation.
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References
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2] Hydrogen Peroxide/Zirconium Tetrachloride: An Efficient Reagent System for the Oxidative Chlorination of Thiols and Disulfides to Sulfonyl Chlorides.[1][2][3] Synlett, 2009(17), 2773–2776. Link
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Nishiguchi, A., Maeda, K., & Miki, S. (2006).[1][4] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1][3][4][5] Synthesis, 2006(24), 4131–4134.[4] Link
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Wright, S. W., & Hallstrom, K. N. (2006). Oxidative chlorination of thiols to sulfonyl chlorides with N-chlorosuccinimide. Journal of Organic Chemistry, 71(3), 1080–1084. Link
Sources
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]
